molecular formula C71H110N28O13 B13399060 H-DL-Ala-DL-Lys-DL-Arg-DL-His-DL-His-Gly-DL-Tyr-DL-Lys-DL-Arg-DL-Lys-DL-Phe-DL-His-NH2

H-DL-Ala-DL-Lys-DL-Arg-DL-His-DL-His-Gly-DL-Tyr-DL-Lys-DL-Arg-DL-Lys-DL-Phe-DL-His-NH2

Cat. No.: B13399060
M. Wt: 1563.8 g/mol
InChI Key: UIBPZXXSPHGPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Ala-lys-arg-his-his-gly-tyr-lys-arg-lys-phe-his-NH2 is a peptide consisting of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes. This particular peptide sequence is composed of alanine, lysine, arginine, histidine, glycine, tyrosine, phenylalanine, and a C-terminal amidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like Ala-lys-arg-his-his-gly-tyr-lys-arg-lys-phe-his-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation of the carboxyl group: of the incoming amino acid using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: the activated amino acid to the amino group of the growing peptide chain.

    Deprotection: of the amino group to allow the next amino acid to be added.

Industrial Production Methods

In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the desired peptide with high purity.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used for oxidation reactions.

    Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Protecting groups like Fmoc (fluorenylmethyloxycarbonyl) are used to protect amino groups during synthesis.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction breaks these bonds to yield free thiols.

Scientific Research Applications

Chemistry

Peptides like Ala-lys-arg-his-his-gly-tyr-lys-arg-lys-phe-his-NH2 are used in studying protein-protein interactions, enzyme-substrate interactions, and as building blocks for designing novel biomolecules.

Biology

In biological research, peptides serve as tools for investigating cellular processes, signaling pathways, and receptor-ligand interactions. They can also be used as antigens for generating antibodies.

Medicine

Peptides have therapeutic potential and are used in drug development. They can act as hormones, enzyme inhibitors, or antimicrobial agents. Peptides are also explored for their role in targeted drug delivery systems.

Industry

In the industrial sector, peptides are used in the development of cosmetics, food additives, and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with receptors, enzymes, or other proteins to exert their effects. For example, they can mimic natural ligands to activate or inhibit signaling pathways. The molecular targets and pathways involved vary based on the peptide’s function and application.

Comparison with Similar Compounds

Similar Compounds

    Dermorphin: A heptapeptide with potent opioid activity.

    Enkephalins: Pentapeptides involved in regulating pain and emotion.

    Substance P: An undecapeptide involved in pain perception and inflammatory processes.

Uniqueness

Ala-lys-arg-his-his-gly-tyr-lys-arg-lys-phe-his-NH2 is unique due to its specific sequence and potential biological activities. Its combination of amino acids may confer distinct properties, making it valuable for specific research and therapeutic applications.

Properties

InChI

InChI=1S/C71H110N28O13/c1-41(75)60(103)91-48(15-5-8-24-72)62(105)94-52(19-12-28-85-71(79)80)66(109)99-57(33-46-36-83-40-89-46)69(112)98-56(32-45-35-82-39-88-45)61(104)86-37-58(101)90-54(30-43-20-22-47(100)23-21-43)67(110)95-49(16-6-9-25-73)63(106)93-51(18-11-27-84-70(77)78)64(107)92-50(17-7-10-26-74)65(108)97-55(29-42-13-3-2-4-14-42)68(111)96-53(59(76)102)31-44-34-81-38-87-44/h2-4,13-14,20-23,34-36,38-41,48-57,100H,5-12,15-19,24-33,37,72-75H2,1H3,(H2,76,102)(H,81,87)(H,82,88)(H,83,89)(H,86,104)(H,90,101)(H,91,103)(H,92,107)(H,93,106)(H,94,105)(H,95,110)(H,96,111)(H,97,108)(H,98,112)(H,99,109)(H4,77,78,84)(H4,79,80,85)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBPZXXSPHGPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CNC=N5)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H110N28O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1563.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.